molecular formula C9H10N2O B075118 (1-methyl-1H-indazol-3-yl)methanol CAS No. 1578-96-7

(1-methyl-1H-indazol-3-yl)methanol

Cat. No. B075118
CAS RN: 1578-96-7
M. Wt: 162.19 g/mol
InChI Key: KMEYZHACDFMRCW-UHFFFAOYSA-N
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Description

(1-methyl-1H-indazol-3-yl)methanol is a chemical compound with specific structural and chemical properties. While the exact details of this compound are not extensively documented, we can infer its characteristics based on related compounds and general chemical principles.

Synthesis Analysis

While there isn't specific information on the synthesis of (1-methyl-1H-indazol-3-yl)methanol, similar compounds have been synthesized and characterized using techniques like NMR, IR, MS spectra, and X-ray diffraction crystallography. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was achieved and confirmed using these methods (Dong & Huo, 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as (13-Methyl-1,4,7,8,13,13b-hexahydro[1',2']oxazepino[2',3':1,2]pyrido[3,4-b]indol-1-yl)methanol, reveals that these molecules adopt almost planar conformations except for certain rings, and are stabilized by intermolecular hydrogen bonds and interplanar stacking interactions (Ohishi et al., 1995).

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds involve various synthesis techniques and rearrangements. For example, the synthesis of (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3- triazol-4-yl)methanones involved Dimroth rearrangement (Cao, Quan, & Dong, 2008).

Physical Properties Analysis

Physical properties such as melting points, crystal structure, and density can be inferred from related studies. For instance, the physical characterization of compounds like (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol was achieved through methods like single-crystal X-ray diffraction (Yuan, Li, Zhang, & Yuan, 2017).

Chemical Properties Analysis

Chemical properties of (1-methyl-1H-indazol-3-yl)methanol can be deduced from studies on similar molecules. For example, the study of (1-methyl-1H-imidazol-2-yl)methanol derivatives provided insights into the conversion into carbonyl compounds, suggesting the potential chemical behaviors of similar molecules (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Scientific Research Applications

  • Synthesis and Application of Imidazole Derivatives : The study by Ohta et al. (1987) discusses the synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives, which are closely related to (1-methyl-1H-indazol-3-yl)methanol. These derivatives are convertible into carbonyl compounds, indicating their potential use as synthons in organic synthesis (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

  • Methanol as a Hydrogen Source and C1 Synthon : Sarki et al. (2021) describe the use of methanol, a key component in the synthesis of (1-methyl-1H-indazol-3-yl)methanol, as a hydrogen source and C1 synthon in chemical synthesis. This research highlights the broader context of methanol's role in organic synthesis (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).

  • Catalysis of Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) explores the use of a tris(triazolyl)methanol-Cu(I) structure as a catalyst in Huisgen 1,3-dipolar cycloadditions. The efficiency of this catalyst in organic reactions provides insights into the potential uses of related compounds, such as (1-methyl-1H-indazol-3-yl)methanol (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

  • Electrochemical Utilization of Methanol in Synthesis : The research by Liu, Xu, and Wei (2021) on the electrochemical utilization of methanol in synthesizing 2,3-dihydroquinazolin-4(1H)-one underlines the importance of methanol in modern organic synthesis, relevant to the production of (1-methyl-1H-indazol-3-yl)methanol derivatives (Liu, Xu, & Wei, 2021).

  • Study of Addition Mechanism of 1H-Indazole to Formaldehyde : Alkorta et al. (2022) provide insights into the reaction mechanisms of NH-indazoles with formaldehyde, leading to the formation of N1-CH2OH derivatives. Understanding these mechanisms is crucial for applications in synthesizing related compounds like (1-methyl-1H-indazol-3-yl)methanol (Alkorta, Claramunt, Elguero, Gutiérrez‐Puebla, Monge, Reviriego, & Roussel, 2022).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid direct contact and inhalation during operation, and to wear suitable protective gloves, glasses, and a respirator when using .

properties

IUPAC Name

(1-methylindazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9-5-3-2-4-7(9)8(6-12)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEYZHACDFMRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428165
Record name (1-methyl-1H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-1H-indazol-3-yl)methanol

CAS RN

1578-96-7
Record name (1-methyl-1H-indazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 440 mg (2.31 mmol) of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Fludzinski, P. et. al. J. Med. Chem. 1987, 30, 1535) in 10 mL dichloromethane at -78° C. is added dropwise over 5 min a solution of 5.8 mL (5.8 mmol, 2.5 equiv) of a 1.0M solution of DIBAL-H in hexane. The resulting solution is allowed to slowly warm to RT over a 3 h period then quenched by careful addition of 5 mL of H2O. The reaction mixture is poured into 100 mL of EtOAc and extracted with 1N HCl (1×100 mL), dried (MgSO4), and the solvent removed in vacuo. Purification of the crude material by silica gel flash column chromatography using hexane/EtOAc 1/1 as eluent afforded 340 mg of the title compound as a pale yellow oil: 1H NMR (CDCl3, 300 MHz) δ7.80 (d, 1H), 7.42-7.12 (m, 3H), 5.02 (d, 2H), 4.00 (s, 3H), 2.27 (m, 1H); Rf =0.25 in hexane/EtOAc 1/1.
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440 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BR Henke, CJ Aquino, LS Birkemo… - Journal of medicinal …, 1997 - ACS Publications
We previously described a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine CCK-A agonists exemplified by compound 1 (GW 5823), which is the first reported binding selective …
Number of citations: 140 pubs.acs.org
EI Patterson, JD Nanson, J Abendroth… - Proteins: Structure …, 2020 - Wiley Online Library
The bacterial fatty acid pathway is essential for membrane synthesis and a range of other metabolic and cellular functions. The β‐ketoacyl‐ACP synthases carry out the initial elongation …
Number of citations: 4 onlinelibrary.wiley.com
F de Azambuja, SM Lovrien, P Ross… - The Journal of …, 2019 - ACS Publications
A new bench-stable trifluoromethylation reagent, phenyl bromodifluoroacetate, converts readily available alcohols to trifluoromethanes in a Cu-catalyzed deoxytrifluoromethylation …
Number of citations: 12 pubs.acs.org

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